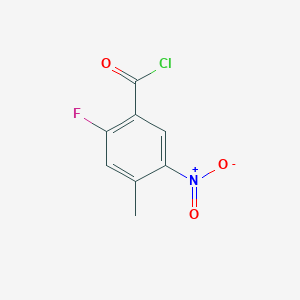

2-Fluoro-4-methyl-5-nitrobenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Fluoro-4-methyl-5-nitrobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClFNO3 . It has a molecular weight of 203.56 Da and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Fluoro-4-methyl-5-nitrobenzoyl chloride” is 1S/C7H3ClFNO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Fluoro-4-methyl-5-nitrobenzoyl chloride” is a solid at room temperature . It has a molecular weight of 203.56 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

2-Fluoro-4-methyl-5-nitrobenzoyl chloride: has been utilized in the synthesis of furan-based compounds, particularly methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , which shows promise as a new class of antimycobacterial agents . These agents can interfere with iron homeostasis in mycobacteria, crucial for the survival and virulence of pathogens like Mycobacterium tuberculosis .

Boron Neutron Capture Therapy (BNCT)

This compound has found application in the synthesis of molecules used in BNCT, a binary cancer treatment method that targets boron-containing compounds at the cellular level . The presence of the fluorine atom allows for the introduction of boron through various synthetic routes, enhancing the compound’s potential in cancer therapy.

Analytical Chemistry

In analytical chemistry, 2-Fluoro-4-methyl-5-nitrobenzoyl chloride is used as a reagent for various chemical analyses due to its reactive functional groups, which can be modified to detect or quantify other substances .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions. Its nitro group and halide allow it to undergo transformations that are fundamental in building complex organic molecules .

Material Science

In material science, 2-Fluoro-4-methyl-5-nitrobenzoyl chloride is involved in the development of new materials, including polymers and coatings, where its chemical properties can impart specific characteristics like resistance to degradation or conductivity .

Biochemistry Research

The compound is used in biochemistry research to study protein interactions and enzyme mechanisms. Its ability to form covalent bonds with amino acids in proteins makes it a valuable tool for probing biochemical pathways .

Environmental Science

2-Fluoro-4-methyl-5-nitrobenzoyl chloride: is also relevant in environmental science, where it may be used to study pollution degradation pathways or to develop sensors for environmental monitoring .

Pharmaceutical Development

Lastly, this compound is significant in pharmaceutical development. Its structural motifs are common in many drug molecules, and its reactivity allows for the synthesis of a wide range of potential pharmacologically active compounds .

Safety And Hazards

“2-Fluoro-4-methyl-5-nitrobenzoyl chloride” is classified as a dangerous compound. The safety information pictograms indicate that it is hazardous . Precautionary measures should be taken when handling this compound, including avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Eigenschaften

IUPAC Name |

2-fluoro-4-methyl-5-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO3/c1-4-2-6(10)5(8(9)12)3-7(4)11(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBDIPBDNXZOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)

![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B2877788.png)

![N-[2-[2-(2-Oxaspiro[5.5]undecane-5-carbonylamino)ethyldisulfanyl]ethyl]-2-oxaspiro[5.5]undecane-5-carboxamide](/img/structure/B2877792.png)

![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2877793.png)

![(E)-2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2877796.png)

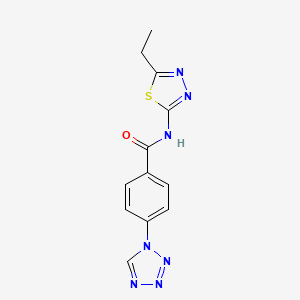

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2877798.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2877803.png)